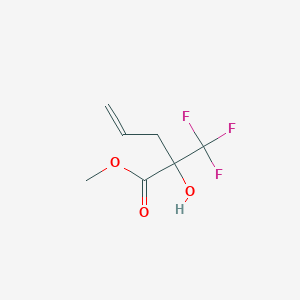

(2R,4R)-1-tert-Butyl-2-methyl-4-hydroxypyrrolidin-1,2-dicarboxylat

Übersicht

Beschreibung

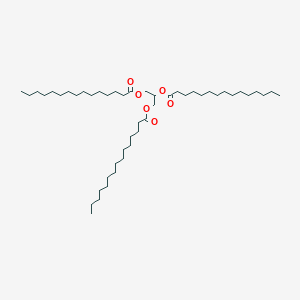

The compound "(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate" is a chiral molecule that is of significant interest in the field of organic chemistry due to its potential applications in pharmaceutical synthesis and as a building block for various biologically active compounds. The molecule contains a pyrrolidine ring, which is a common motif in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been described in several studies. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, which is a method that could potentially be adapted for the synthesis of "(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate" . Additionally, practical syntheses of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine have been developed, which could provide insights into the stereoselective synthesis of the compound .

Molecular Structure Analysis

The molecular structure of a similar compound, "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid," has been analyzed, revealing that the pyrrolidine ring adopts an envelope conformation. The dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group have been determined, which could be relevant for understanding the three-dimensional structure of "(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate" .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be complex due to the presence of multiple functional groups. For example, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate involves steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation . These types of reactions could be relevant when considering the chemical reactivity of "(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and stereochemistry. For instance, the crystal structure analysis of related compounds can provide information on intermolecular interactions, such as hydrogen bonding, which can affect solubility and crystallinity . Additionally, the synthesis and characterization of other pyrrolidine derivatives, including their thermal properties and X-ray analyses, can offer insights into the stability and conformational preferences of "(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate" .

Wissenschaftliche Forschungsanwendungen

Aminosäure-Derivat

“(2R,4R)-1-tert-Butyl-2-methyl-4-hydroxypyrrolidin-1,2-dicarboxylat” ist ein Prolin-Derivat . Prolin-Derivate wurden kommerziell als ergogene Nahrungsergänzungsmittel verwendet. Sie beeinflussen die Sekretion anaboler Hormone, die Brennstoffversorgung während des Trainings, die mentale Leistung bei stressbedingten Aufgaben und verhindern trainingsbedingte Muskelschäden .

Fänger von reaktiven Sauerstoffspezies

Sowohl trans-4-Hydroxy-L-Prolin als auch trans-3-Hydroxy-L-Prolin können reaktive Sauerstoffspezies fangen . Diese Eigenschaft macht sie im Bindegewebe von Tieren bedeutsam .

Regulator der Zellsignalisierung

Die Bildung von trans-4-Hydroxy-L-Prolin-Resten in Proteinkinase B und DYRK1A, eukaryotische Elongationsfaktor 2-Aktivität und Hypoxie-induzierbarer Transkriptionsfaktor spielt eine wichtige Rolle bei der Regulierung ihrer Phosphorylierung und katalytischen Aktivierung sowie der Zellsignalisierung in tierischen Zellen .

Modulator des Zellstoffwechsels

Diese biochemischen Ereignisse tragen zur Modulation des Zellstoffwechsels, des Wachstums, der Entwicklung, der Reaktionen auf Ernährungsumstellungen und physiologische Veränderungen (z. B. Proteinaufnahme in der Nahrung und Hypoxie) sowie zum Überleben bei .

Quelle für Glycin und Arginin

Bei Tieren wird der größte Teil (fast 90%) des aus Kollagen gewonnenen trans-4-Hydroxy-L-Prolins über den trans-4-Hydroxy-L-Prolin-Oxidase-Weg zu Glycin abgebaut, und trans-3-Hydroxy-L-Prolin wird über den trans-3-Hydroxy-L-Prolin-Dehydratase-Weg zu Ornithin und Glutamat abgebaut, wodurch diätetisches und endogen synthetisiertes Prolin und Arginin erhalten bleiben .

Nahrungsergänzungsmittel

Die Supplementierung von trans-4-Hydroxy-L-Prolin oder seinen kleinen Peptiden zu pflanzlichen Diäten kann oxidativen Stress lindern und gleichzeitig die Kollagensynthese und -akkumulation im Körper erhöhen .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

The primary targets of (2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, also known as Methyl cis-1-Boc-4-hydroxy-D-prolinate, are proteins that are intended to be degraded . This compound is used as a linker in the synthesis of both Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) .

Mode of Action

In the context of ADCs, this compound acts as a non-cleavable linker that connects an antibody to a cytotoxic drug . The antibody guides the ADC to the target cell, where the drug exerts its cytotoxic effect .

As a PROTAC linker, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The PROTAC molecule brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the target proteins of the ADCs or PROTACs it helps to form . The specific pathways would depend on the identity of these target proteins.

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the properties of the ADC or PROTAC it is part of . Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the overall structure of the ADC or PROTAC, including the identity of the antibody or ligands, the cytotoxic drug, and the linker itself .

Result of Action

The result of the action of this compound is the selective degradation of target proteins . In the case of ADCs, this leads to the death of the target cells . For PROTACs, the degradation of the target protein can have various effects depending on the function of the protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and the specific characteristics of the target cells or proteins

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMNEDXVUJLQAF-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426234 | |

| Record name | 1-tert-Butyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114676-69-6 | |

| Record name | 1-tert-Butyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)

![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)